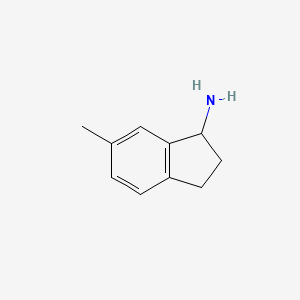

6-Methyl-2,3-dihydro-1H-inden-1-amine

Description

Contextualization within Indene (B144670) Chemistry and Amines

Indene is an aromatic hydrocarbon composed of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. The derivatives of indene, particularly the dihydroindenes (indanes), are significant structural motifs found in various biologically active molecules. The introduction of an amine group to the indane scaffold gives rise to aminoindanes, a class of compounds that has been explored for a range of pharmacological applications. These compounds are recognized as conformationally rigid analogs of amphetamine and have been investigated for their effects on the central nervous system.

The chemistry of amines is vast and fundamental to organic chemistry. Primary amines, such as 6-Methyl-2,3-dihydro-1H-inden-1-amine, are characterized by the presence of an -NH2 group. They can act as nucleophiles, bases, and ligands for metal catalysts, making them versatile building blocks in the synthesis of more complex molecules.

Significance of Chiral Cyclic Amines in Modern Organic Synthesis

Chiral cyclic amines are of paramount importance in modern organic synthesis due to their stereochemically defined three-dimensional structures. These structures are highly sought after in the development of pharmaceuticals, as the biological activity of a molecule is often dependent on its stereochemistry. Enantiomerically pure cyclic amines are frequently employed as:

Chiral Building Blocks: They serve as starting materials for the synthesis of complex target molecules with specific stereochemistry.

Chiral Auxiliaries: They can be temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer.

Chiral Catalysts and Ligands: When complexed with metals, they can form catalysts that facilitate asymmetric reactions, leading to the production of one enantiomer of a product in excess over the other.

The rigid cyclic framework of compounds like this compound provides a well-defined spatial arrangement that is advantageous in these applications.

Overview of Research Trajectories for this compound

While specific, in-depth research publications solely focused on this compound are not extensively available in the public domain, its structural features and the known applications of related aminoindanes point towards several key research trajectories.

As a Synthetic Intermediate: The primary area of investigation for this compound is likely as a chiral building block in the synthesis of more complex molecules, particularly for pharmaceutical development. A patent for a closely related compound, 4-methoxy-6-methyl-2,3-dihydro-1H-inden-1-amine, describes its synthesis and use as an intermediate. google.com This suggests that this compound would similarly be prepared from its corresponding indanone, 6-methyl-2,3-dihydro-1H-inden-1-one, via reductive amination.

Medicinal Chemistry Research: The broader class of aminoindanes has been extensively studied for their pharmacological effects. For instance, compounds like 5-methoxy-6-methyl-2-aminoindane (MMAI) have been investigated as selective serotonin (B10506) releasing agents. wikipedia.orgnih.gov Research into this compound would likely explore its potential as a modulator of various receptors and transporters in the central nervous system.

Catalysis: Chiral amines are valuable as ligands in asymmetric catalysis. While no specific applications of this compound in this area have been published, its chiral nature makes it a candidate for investigation as a ligand in metal-catalyzed asymmetric reactions.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H13N |

| Molecular Weight | 147.22 g/mol |

| CAS Number | 361389-84-6 |

Interactive Data Table: Related Research Chemicals

| Compound Name | CAS Number | Key Research Area |

| This compound hydrochloride | 90874-51-4 | Chiral building block |

| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | 136468-19-4 | Selective serotonin releasing agent |

| 2-Aminoindane | 2975-41-9 | Precursor for medicinal chemistry |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQGLSSKBZCURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627987 | |

| Record name | 6-Methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361389-84-6 | |

| Record name | 6-Methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methyl 2,3 Dihydro 1h Inden 1 Amine

Racemic Synthesis Approaches to 6-Methyl-2,3-dihydro-1H-inden-1-amine

Racemic this compound serves as a fundamental precursor which can be used as a mixture of enantiomers or be subjected to resolution to isolate the individual stereoisomers.

Classical Indene (B144670) Functionalization Routes

The classical approach to the indane skeleton often involves an intramolecular Friedel-Crafts reaction, also known as the Nazarov cyclization, starting from an appropriately substituted aromatic precursor. For the synthesis of the required ketone precursor, 6-methyl-1-indanone (B1306188), a common route begins with 3-(m-tolyl)propanoic acid.

The cyclization of 3-arylpropionic acids can be promoted by strong acids such as polyphosphoric acid or via conversion to the corresponding acyl chloride followed by treatment with a Lewis acid like aluminum chloride. beilstein-journals.orgresearchgate.net This reaction proceeds through an electrophilic attack on the aromatic ring to form the five-membered ketone ring. It is noteworthy that the cyclization of 3-(m-tolyl)propanoic acid typically yields a mixture of isomeric products, namely 6-methyl-1-indanone and 4-methyl-1-indanone, which necessitates chromatographic separation.

Reaction Scheme: Synthesis of 6-Methyl-1-indanone

Once the 6-methyl-1-indanone is isolated, it can be converted to the target amine through methods described in the following section.

Contemporary Multi-Step Synthesis Strategies

Modern racemic syntheses of this compound predominantly start from the corresponding ketone, 6-methyl-1-indanone. nih.gov Two primary methods are widely employed: a two-step process via an oxime intermediate and a one-pot direct reductive amination.

Via Oxime Intermediate: This reliable two-step method first involves the condensation of 6-methyl-1-indanone with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 6-methyl-1-indanone oxime. orgsyn.org The oxime intermediate is typically stable and can be easily purified. The subsequent step is the reduction of the oxime to the primary amine. Various reducing agents can accomplish this, including catalytic hydrogenation (e.g., H₂ over Palladium or Nickel catalysts) or chemical reduction with agents like sodium borohydride (B1222165) in the presence of a transition metal salt or lithium aluminum hydride. orgsyn.org

Direct Reductive Amination: Reductive amination, or reductive alkylation, is a highly efficient one-pot method for converting ketones into amines. wikipedia.orgmasterorganicchemistry.com In this process, 6-methyl-1-indanone is reacted with an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) formate) to form an imine intermediate in situ. This intermediate is not isolated but is immediately reduced to the target amine. organic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure forms of this compound is crucial for applications where stereochemistry dictates biological activity. This is achieved either by separating the racemic mixture or by directing the synthesis to favor the formation of one enantiomer.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are employed to induce stereoselectivity in a reaction. Two main strategies exist: diastereoselective synthesis and classical resolution.

Diastereoselective Synthesis: A practical approach involves the condensation of the prochiral ketone, 6-methyl-1-indanone, with a chiral amine auxiliary, such as (R)-phenylglycine amide, to form a diastereomeric mixture of ketimines. The subsequent metal-catalyzed hydrogenation of the C=N bond is directed by the existing stereocenter of the auxiliary, leading to the preferential formation of one diastereomer of the N-substituted amine. The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched primary amine. researchgate.net For the related 1-indanone (B140024), this method has been shown to produce (S)-1-aminoindane with high enantiomeric excess. researchgate.net

Classical Resolution of Racemates: This technique involves the separation of a racemic mixture of the amine. The racemic this compound is reacted with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which exhibit different physical properties, most importantly, different solubilities. Chiral acids such as L-(−)-malic acid or (2R,3R)-tartaric acid have been successfully used for the resolution of the parent 1-aminoindan (B1206342). google.com Through fractional crystallization, one of the diastereomeric salts can be selectively precipitated from a suitable solvent like methanol. google.com After separation, the salt is treated with a base to liberate the enantiomerically pure amine.

| Resolving Agent | Target Enantiomer | Solvent | Outcome |

| L-(−)-Malic Acid | (R)-1-Aminoindan | Methanol | Preferential crystallization of (R)-amine salt. google.com |

| (2R,3R)-Tartaric Acid | (S)-1-Aminoindan | Methanol | Preferential crystallization of (S)-amine salt. google.com |

| L-(+)-Aspartic Acid | (R)-1-Aminoindan | Methanol | Preferential crystallization of (R)-amine salt. google.com |

Chiral Catalyst-Driven Enantioselective Synthesis

The use of chiral catalysts provides a more atom-economical route to enantiopure amines by directly converting a prochiral substrate into a chiral product with high enantioselectivity.

Asymmetric reductive amination is a powerful technique where the prochiral ketone is converted directly to the chiral amine in the presence of a chiral catalyst. This can be achieved through biocatalysis or with transition metal catalysts.

Biocatalytic Reductive Amination: Enzymes, particularly reductive aminases (RedAms) and transaminases (TAs), have emerged as highly efficient catalysts for the synthesis of chiral amines. capes.gov.br Reductive aminases, for instance, can catalyze the direct amination of ketones using an amine donor and a reducing cofactor. nih.gov Engineered RedAms have shown high stereoselectivity in the synthesis of related compounds like (R)-rasagiline from 1-indanone and propargylamine (B41283). nih.gov Similarly, ω-transaminases can be used for the asymmetric synthesis of amines from ketones, although this often requires careful control of reaction equilibria. researchgate.net These biocatalytic methods are lauded for their high selectivity and environmentally benign reaction conditions.

Transition Metal-Catalyzed Hydrogenation: Chiral transition metal complexes, often based on iridium or rhodium, are effective catalysts for the asymmetric hydrogenation of imines. liv.ac.uk The imine of 6-methyl-1-indanone can be formed in situ and then hydrogenated under a pressure of H₂ gas using a catalyst system composed of a metal precursor and a chiral ligand. Chiral diamine ligands paired with an iridium catalyst, for example, have been successful in the asymmetric reductive amination of various ketones, providing chiral amines in high yield and enantioselectivity. liv.ac.uk

| Catalyst Type | Method | Substrate | Key Features |

| Reductive Aminase (RedAm) | Biocatalysis | 6-Methyl-1-indanone | High stereoselectivity, mild aqueous conditions. nih.gov |

| Transaminase (TA) | Biocatalysis | 6-Methyl-1-indanone | High enantiomeric excess, useful for bulky substrates. researchgate.net |

| Chiral Iridium Complex | Asymmetric Hydrogenation | Imine of 6-Methyl-1-indanone | High yields and enantioselectivities for various ketones. liv.ac.uk |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. A prominent organocatalytic strategy for producing chiral amines is the asymmetric reduction of an imine using a Hantzsch ester as the hydrogen source, catalyzed by a chiral Brønsted acid.

In a plausible route for this compound, the imine is first formed from 6-methyl-1-indanone. This imine then undergoes reduction in the presence of a catalyst system comprising a Hantzsch ester and a chiral phosphoric acid (CPA). The chiral CPA activates the imine by protonation, creating a chiral ion pair. This directs the hydride transfer from the Hantzsch ester to one face of the C=N bond, resulting in the formation of the amine with high enantioselectivity. This methodology has been widely applied to the synthesis of various chiral amines.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Reductive Amination

The synthesis of enantiomerically pure amines from prochiral ketones is a cornerstone of modern pharmaceutical chemistry. Transition metal-catalyzed reactions, specifically asymmetric hydrogenation and reductive amination, offer highly efficient and atom-economical pathways to chiral amines like this compound, starting from 6-methyl-1-indanone.

Asymmetric Hydrogenation: This method involves the direct hydrogenation of an intermediate imine, formed from the ketone, using a chiral transition metal complex. While direct hydrogenation of the ketone to a chiral alcohol followed by conversion to an amine is possible, the direct reductive amination of the ketone is often more efficient.

Reductive Amination: This is a powerful and widely used method for forming amines from carbonyl compounds. wikipedia.org The process involves two main steps: the formation of an imine from the reaction of a ketone (6-methyl-1-indanone) with an amine source (like ammonia), followed by the in-situ reduction of the imine to the desired amine. google.comrsc.org For the synthesis of a primary amine, ammonia is used. The reaction equilibrium is driven towards the product by a reducing agent that selectively reduces the C=N double bond of the imine. wikipedia.org

For the asymmetric variant of this reaction, chiral catalysts are employed to ensure that the hydride addition to the imine occurs stereoselectively, leading to one enantiomer of the amine in excess. Iridium and Rhodium-based catalysts with chiral phosphine (B1218219) ligands are commonly employed for such transformations. nih.gov For instance, the synthesis of (R)-Rasagiline, an N-propargyl derivative of 1-aminoindan, has been achieved directly from 1-indanone and propargylamine via reductive amination catalyzed by Iridium-based complexes, showcasing the applicability of this method to the indane scaffold. nih.gov

| Catalyst Type | Ligand Family | Precursor Ketone | Key Advantages |

| Iridium (Ir) | Chiral Phosphine Ligands | 6-Methyl-1-indanone | High enantioselectivity, mild reaction conditions. |

| Rhodium (Rh) | Chiral Bisphosphine Ligands | 6-Methyl-1-indanone | High turnover numbers, well-studied for similar substrates. |

| Ruthenium (Ru) | Chiral Diamine-Diphosphine Ligands | 6-Methyl-1-indanone | Effective for transfer hydrogenation variants. |

This table presents catalyst systems commonly used for asymmetric reductive amination of ketones, which are applicable to the synthesis of this compound from 6-methyl-1-indanone.

Enzymatic Resolution and Biocatalytic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure amines. Enzymatic resolution and asymmetric synthesis using enzymes like transaminases are prominent strategies.

Enzymatic Resolution: This technique involves the separation of a racemic mixture of amines. A lipase (B570770) or protease enzyme is used to selectively acylate one enantiomer of the racemic amine, leaving the other unreacted. The resulting acylated amine (amide) and the unreacted amine enantiomer can then be separated by standard physical methods like extraction or crystallization. For example, subtilisin has been effectively used in the stereoselective aminolysis of racemic 1-aminoindan in organic solvents. nih.gov This process allows for the isolation of one enantiomer in high optical purity.

Biocatalytic Asymmetric Synthesis: A more direct and atom-economical approach is the asymmetric synthesis from a prochiral ketone using ω-transaminases (ω-TAs). diva-portal.orgrsc.org These pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine (B41738) or L-alanine) to a ketone acceptor (6-methyl-1-indanone). mdpi.comfrontiersin.org The reaction produces a chiral amine with excellent enantioselectivity. Research has shown that ω-TAs from various microbial sources, such as Pseudomonas putida, are capable of acting on the 1-aminoindan scaffold, indicating their potential for the synthesis of the 6-methyl derivative. mdpi.com

| Biocatalytic Method | Enzyme Class | Substrate | Key Advantages |

| Kinetic Resolution | Lipases (e.g., Candida antarctica Lipase B) | Racemic this compound | High enantioselectivity, robust enzymes, operational simplicity. |

| Kinetic Resolution | Proteases (e.g., Subtilisin) | Racemic this compound | Effective in organic solvents, well-documented for analogous amines. nih.gov |

| Asymmetric Synthesis | ω-Transaminases (ω-TAs) | 6-Methyl-1-indanone | High atom economy (up to 100% theoretical yield), excellent enantioselectivity, green process. diva-portal.orgmdpi.com |

This table summarizes biocatalytic strategies applicable to the synthesis of enantiopure this compound.

Scalability and Process Optimization in this compound Synthesis

Moving from laboratory-scale synthesis to industrial production requires significant process optimization to ensure efficiency, safety, cost-effectiveness, and high product purity. Key areas of development include the implementation of continuous flow processes and the use of advanced purification techniques.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better process control, and easier scalability. nih.gov These systems are particularly well-suited for catalytic reactions, including both chemocatalysis and biocatalysis. nih.gov

For the synthesis of this compound, continuous flow reactors can be applied to several of the methodologies described above:

Transition Metal-Catalyzed Hydrogenation: Packed-bed reactors containing an immobilized heterogeneous catalyst can be used for continuous hydrogenation or reductive amination, allowing for easy separation of the catalyst from the product stream and catalyst recycling. mdpi.com

Enzymatic Resolutions: Immobilized enzymes, such as subtilisin on glass beads, have been successfully used in continuous-flow column bioreactors for the resolution of 1-aminoindan. nih.gov This setup allows for the continuous processing of the racemic amine, leading to high throughput and sustained catalyst activity over long periods. Such a system could be directly adapted for the resolution of this compound.

The use of flow chemistry can significantly reduce reaction times and improve yields and selectivity by allowing operation under intensified conditions (higher temperatures and pressures) that are often unsafe in large batch reactors. nih.gov

Advanced Purification Techniques for High Enantiopurity

Achieving the high levels of enantiopurity (often >99.5% ee) required for pharmaceutical applications necessitates advanced purification techniques beyond simple crystallization or distillation.

Preparative Chiral Chromatography: Simulated Moving Bed (SMB) chromatography is a powerful continuous separation technique used for the large-scale purification of enantiomers. It offers higher throughput and lower solvent consumption compared to batch preparative HPLC. This technique is widely used in the pharmaceutical industry to separate enantiomers of chiral intermediates and active pharmaceutical ingredients.

Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.

Enzymatic Kinetic Resolution Refinement: Following an enzymatic kinetic resolution where the conversion is stopped around 50%, the resulting mixture contains one enantiomer of the amine and the other as an amide. Efficient separation is crucial. This can be achieved through liquid-liquid extraction by altering the pH to separate the basic amine from the neutral amide, followed by further purification of the amine enantiomer by crystallization or chromatography to remove any residual impurities.

These advanced techniques are essential final steps in any scalable synthesis to ensure the final product meets the stringent purity requirements of its intended application.

Stereochemical Investigations of 6 Methyl 2,3 Dihydro 1h Inden 1 Amine

Determination of Absolute Configuration for Enantiomers of 6-Methyl-2,3-dihydro-1H-inden-1-amine

The unambiguous assignment of the absolute configuration of a chiral molecule is fundamental. For the enantiomers of this compound, several powerful techniques can be employed.

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom and thus the absolute configuration. researchgate.net

For molecules like this compound, which may be oils or solids that are difficult to crystallize, a common strategy is to form a crystalline derivative. This is typically achieved by reacting the amine with a chiral acid of known absolute configuration (e.g., tartaric acid or mandelic acid) to form a diastereomeric salt. Alternatively, reaction with an achiral acid can produce a salt that may crystallize as a conglomerate, a mechanical mixture of crystals of the pure enantiomers. acs.org Once a suitable crystal is obtained, X-ray analysis can be performed. The resulting structural data, including the Flack parameter, provides an unambiguous assignment of the R or S configuration. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C10H14N+ · C4H5O6- |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 6.5 Å, b = 12.3 Å, c = 18.1 Å |

| Flack Parameter | 0.02(5) |

| Assigned Configuration | (R) |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. americanlaboratory.com It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. acs.org Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.

The application of VCD to determine the absolute configuration of this compound involves a comparison between the experimental VCD spectrum and a theoretically calculated spectrum. americanlaboratory.com The process includes:

Computational Modeling : The three-dimensional structure of one enantiomer (e.g., the (S)-enantiomer) is modeled. A thorough conformational search is performed to identify all low-energy conformers.

Spectrum Calculation : Using quantum mechanical methods, such as Density Functional Theory (DFT), the VCD spectrum for the modeled enantiomer is calculated by population-weighting the spectra of its stable conformers.

Comparison : The calculated spectrum is compared to the experimental VCD spectrum of the purified enantiomer. A direct match in the signs and relative intensities of the VCD bands confirms that the experimental sample has the same absolute configuration as the calculated model. If the spectra are perfect mirror images, the sample has the opposite configuration. nih.gov

| Experimental Frequency (cm-1) | Experimental VCD Sign | Calculated Frequency (cm-1) | Calculated VCD Sign | Vibrational Mode Assignment |

|---|---|---|---|---|

| 2960 | + | 2965 | + | Aromatic C-H Stretch |

| 1610 | - | 1608 | - | N-H Bend |

| 1485 | + | 1488 | + | CH2 Scissor |

| 1250 | - | 1245 | - | C-N Stretch |

Computational Approaches for Configurational Assignment

Beyond VCD analysis, other computational methods are instrumental in assigning absolute configuration, often in conjunction with experimental data. uantwerpen.be These approaches are particularly useful when crystallization is not feasible.

One prominent method involves the calculation of optical rotation (OR). The specific rotation of an enantiomerically pure sample of this compound can be measured using a polarimeter. This experimental value is then compared to the OR value calculated for a model of a specific enantiomer (e.g., R) using quantum chemistry software. A match between the sign and magnitude of the experimental and calculated OR values allows for a confident assignment of the absolute configuration.

Another advanced technique relies on NMR spectroscopy. By creating a diastereomeric derivative (for example, by reacting the amine with a chiral agent like Mosher's acid), the NMR spectra of the two diastereomers will show distinct chemical shifts. Alternatively, computational methods can predict the ¹H and ¹³C NMR chemical shifts for both the (R)- and (S)-enantiomers. Statistical comparison of the calculated shifts with the experimental NMR data, using tools like DP4+ probability analysis, can provide a reliable assignment of the correct stereoisomer. uantwerpen.be

| Parameter | Value |

|---|---|

| Experimental Specific Rotation [α]D | +35.2° (c=1.0, CHCl3) |

| Calculated [α]D for (R)-enantiomer | -34.8° |

| Calculated [α]D for (S)-enantiomer | +34.8° |

| Conclusion | The sample is the (S)-enantiomer. |

Conformational Analysis of the this compound Scaffold

The 2,3-dihydro-1H-indene (indan) scaffold is not planar. The five-membered ring is puckered, and the molecule can exist in various conformations that are in equilibrium. Understanding these conformational preferences is crucial for comprehending the molecule's reactivity and interactions.

Gas-Phase Conformational Studies

Gas-phase studies examine the intrinsic properties of a molecule, free from solvent interactions. researchgate.net Techniques like chirped-pulse Fourier transform microwave spectroscopy, combined with high-level quantum chemical calculations, can provide highly accurate information on the geometry of the most stable conformers. chemrxiv.org

For this compound, the primary conformational questions concern the puckering of the five-membered ring (which typically adopts an "envelope" or "twist" conformation) and the orientation of the C1-amine group. The amine group can be in a pseudo-axial or pseudo-equatorial position relative to the puckered ring. Computational modeling in the gas phase would identify the possible low-energy conformers and calculate their relative energies and key geometrical parameters, such as dihedral angles. Spectroscopic analysis would then seek to confirm the presence and structure of the predicted lowest-energy conformer.

| Conformer | Amine Orientation | Ring Pucker | Relative Energy (kcal/mol) | Key Dihedral Angle (H-C1-N-H) |

|---|---|---|---|---|

| 1 | Pseudo-equatorial | Envelope | 0.00 | 175° |

| 2 | Pseudo-axial | Envelope | 1.25 | 65° |

| 3 | Pseudo-equatorial | Twist | 1.80 | 168° |

Solution-Phase Conformational Dynamics

In solution, a molecule's conformation is influenced by interactions with the solvent and thermal energy, often resulting in a dynamic equilibrium between multiple conformers. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for investigating these dynamics in the solution phase. copernicus.orgmdpi.com

For this compound, specific NMR techniques can elucidate its conformational preferences in a given solvent.

Coupling Constants (J-values) : The magnitude of the coupling constant between protons on adjacent carbons (e.g., H1 and H2) is related to the dihedral angle between them via the Karplus equation. Measuring these constants can help determine the dominant puckering of the ring and the orientation of the substituents.

Nuclear Overhauser Effect (NOE) : NOE experiments measure the transfer of nuclear spin polarization between protons that are close in space (typically < 5 Å). Observing an NOE between the proton at C1 and specific protons on the five-membered or aromatic ring can provide direct evidence for the preferred orientation (pseudo-axial vs. pseudo-equatorial) of the amine group.

These experimental results are often combined with computational modeling that includes a solvent model to provide a comprehensive picture of the conformational landscape in solution. frontiersin.org

| NMR Parameter | Observed Value | Interpretation |

|---|---|---|

| 3JH1-H2cis | 7.5 Hz | Consistent with an envelope pucker and a pseudo-equatorial amine group. |

| 3JH1-H2trans | 3.2 Hz | |

| NOE Correlation | Strong NOE between H1 and H7 | Indicates spatial proximity, supporting a conformation where H1 is oriented towards the aromatic ring. |

Solid-State Conformational Polymorphism

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms that differ in the arrangement of molecules within the crystal lattice. wikipedia.orgnih.gov A specific type of this phenomenon is conformational polymorphism, where different crystal structures arise from the presence of distinct molecular conformations of the same compound. researchgate.net These conformational polymorphs can exhibit different physicochemical properties, including solubility, melting point, and stability, which are critical attributes in the pharmaceutical industry. nih.govresearchgate.net

The phenomenon arises when a molecule possesses sufficient conformational flexibility, allowing it to adopt different shapes. youtube.com These different conformers can then pack into the crystal lattice in various ways, leading to the formation of distinct polymorphic forms. The energy differences between conformational polymorphs are often small, typically only a few kilojoules per mole, meaning that multiple forms can be accessible under various crystallization conditions. wikipedia.orgyoutube.com

For this compound, the flexibility resides in the five-membered dihydroindene ring and the orientation of the amine substituent. Puckering of the non-aromatic ring can lead to different conformers. While the general principles of conformational polymorphism are well-established, specific experimental studies detailing the isolation and characterization of conformational polymorphs for this compound are not prominently available in the reviewed scientific literature. The investigation into whether this compound exhibits conformational polymorphism would require systematic screening using various crystallization techniques and characterization by methods such as X-ray diffraction and solid-state NMR.

Analytical Techniques for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is crucial for chiral compounds. Various analytical techniques are employed to separate and quantify the enantiomers of this compound and related structures.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. yakhak.org The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov

For primary amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective. yakhak.orgnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. To enhance detection sensitivity and interaction with the stationary phase, derivatization of the primary amine with an agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol, is critical for optimizing selectivity and resolution. yakhak.org

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose or Amylose Phenylcarbamate derivatives (e.g., Chiralcel OD-H, Chiralpak IE) |

| Mobile Phase | Hexane/2-Propanol mixtures |

| Detection | UV (e.g., 310 nm), Fluorescence (for NBD derivatives) |

| Flow Rate | 1.0 mL/min |

| Note | Derivatization with a fluorogenic agent may be required for enhanced sensitivity and resolution. yakhak.org |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another highly effective method for enantiomeric separation, prized for its high efficiency and sensitivity. researchgate.net For amines, this technique often requires derivatization to block the polar amine group, which improves volatility and chromatographic peak shape. sigmaaldrich.com

Research on substituted 1-aminoindanes, which are structurally analogous to this compound, has demonstrated successful enantiomeric separation using specialized chiral stationary phases. wiley.com A particularly effective CSP for this class of compounds is heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin. wiley.com Cyclodextrin-based CSPs create chiral cavities into which one enantiomer fits better than the other, resulting in differential retention times. gcms.cz The analyses are typically performed under isothermal conditions, with the choice of temperature significantly influencing both retention and enantioselectivity. wiley.com

| Parameter | Specification |

|---|---|

| Chiral Stationary Phase (CSP) | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (MTBCD) in a polysiloxane matrix (e.g., OV-1701). wiley.com |

| Carrier Gas | Hydrogen. wiley.com |

| Detector | Flame Ionization Detector (FID). wiley.com |

| Temperature Program | Isothermal, with optimization between 90°C and 190°C. wiley.com |

| Derivatization | May be required (e.g., acylation) to improve volatility and peak shape. sigmaaldrich.com |

Studies have shown that most enantiomeric pairs of 5'-substituted 1-aminoindanes can be successfully separated using this methodology. wiley.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy, an inherently achiral technique, can be adapted to determine enantiomeric purity through the use of chiral auxiliaries. semanticscholar.org Chiral solvating agents (CSAs) or chiral shift reagents are added to the NMR sample, where they form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net

These diastereomeric complexes have different magnetic environments, causing corresponding protons in the two enantiomers to resonate at slightly different frequencies, a phenomenon known as chemical shift non-equivalence. tcichemicals.com The integration of these separated signals in the ¹H NMR spectrum allows for the direct quantification of the enantiomeric excess (ee). researchgate.net For example, the addition of a chiral solvating agent to a sample of racemic 1-aminoindan (B1206342) results in the splitting of proton signals, allowing for the resolution of the R and S enantiomers. researchgate.net Lanthanide-based chiral shift reagents have historically been used, though newer metal-free organic molecules are also available that can induce significant chemical shift differences without causing signal broadening. tcichemicals.com

| Aspect | Description |

|---|---|

| Principle | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA). researchgate.net |

| Effect | Induces chemical shift differences (ΔΔδ) between corresponding signals of the two enantiomers. researchgate.net |

| Quantification | Enantiomeric excess (ee) is calculated from the integration ratio of the separated signals. researchgate.net |

| Example Auxiliary | Chiral acids, alcohols, or metal complexes (e.g., lanthanide-based reagents). |

| Analyte Example | Splitting of proton signals in (R/S)-1-aminoindan upon addition of a CSA. researchgate.net |

Reactivity and Chemical Transformations of 6 Methyl 2,3 Dihydro 1h Inden 1 Amine

Reactions Involving the Amine Functional Group

The primary amine group is the most reactive site in 6-Methyl-2,3-dihydro-1H-inden-1-amine, readily participating in a variety of classical amine reactions.

N-Alkylation and N-Acylation Reactions

As a primary amine, this compound undergoes N-alkylation to form secondary and tertiary amines. These reactions typically involve treatment with alkyl halides or other alkylating agents. rsc.org For instance, the analogous compound 2,3-dihydro-1H-indenes-1-amine is known to react with propargyl halides or sulfonates to produce N-propargyl-1-aminoindan (Rasagiline), a key pharmaceutical agent. google.com This demonstrates the facility of N-alkylation at the 1-amino position of the indene (B144670) ring system. The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkylating agent. Depending on the reaction conditions and stoichiometry, mono- or di-alkylation can be achieved. rsc.org Catalytic methods using alcohols as alkylating agents in the presence of iridium or ruthenium complexes have also been developed for the N-alkylation of various amines. nih.govresearchgate.net

N-acylation is another fundamental transformation, converting the primary amine into a more stable amide derivative. This is typically accomplished using acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. researchgate.net These reactions are generally high-yielding and serve not only to synthesize new derivatives but also to act as a protective strategy in multi-step syntheses. nih.gov

Formation of Amine Salts and Derivatives

The basic nature of the primary amine group allows for the straightforward formation of stable acid addition salts upon reaction with various inorganic or organic acids. The hydrochloride salt, this compound hydrochloride, is a commonly available form of this compound. myskinrecipes.comapolloscientific.co.ukchemicalbook.com Other potential salts include those formed with sulfuric, hydrobromic, phosphoric, methanesulfonic, or tartaric acids. google.comorgsyn.org Salt formation is a reversible process and is crucial for the purification, handling, and formulation of amine-containing compounds.

Condensation and Imine Formation Reactions

This compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). libretexts.org The formation of imines is typically reversible and can be catalyzed by acid. youtube.com The reaction equilibrium can be shifted toward the imine product by removing water as it is formed. youtube.com This transformation is a cornerstone of organic synthesis, providing a pathway to various other functional groups, as imines can be subsequently reduced to secondary amines or attacked by nucleophiles. masterorganicchemistry.com

Reactions of the Dihydroindene Ring System

The dihydroindene scaffold, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, also possesses sites of reactivity, primarily on the aromatic portion.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The rate and regioselectivity of these reactions are governed by the existing substituents: the methyl group and the fused alkyl ring (the cyclopentyl portion). Both alkyl and methyl groups are electron-donating and are classified as activating, ortho-, para-directing groups. wikipedia.org

This means that incoming electrophiles will preferentially attack the positions ortho and para to these substituents. In the case of this compound, the directing effects would activate positions 4, 5, and 7 for substitution. The outcome of a specific reaction, such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation, would depend on the interplay between the electronic directing effects of both groups and steric hindrance. masterorganicchemistry.commasterorganicchemistry.com For example, substitution at position 5 would be electronically favored by the methyl group (para) and the alkyl ring (ortho). Substitution at position 7 would be favored by the alkyl ring (para) and the methyl group (ortho). Position 4 is ortho to the alkyl ring, but meta to the methyl group, making it less activated than positions 5 and 7.

Reductions and Oxidations of the Indene Scaffold

The dihydroindene ring system can undergo both reduction and oxidation under specific conditions. The aromatic ring is generally stable but can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation under forcing conditions (high pressure and temperature), though this is a high-energy process.

Oxidation can occur at several positions. The primary amine itself can be oxidized to form an iminium cation, which is a versatile intermediate. mdpi.com The benzylic carbons of the cyclopentyl ring (positions 1 and 3) are also susceptible to oxidation due to the stability of the resulting benzylic radicals or cations. For example, the related compound 6-methyl-2,3-dihydro-1H-inden-1-ol can be synthesized, suggesting that oxidation of the C-H bond at position 1 is a feasible transformation pathway. nih.gov Mediated electrochemical oxidation using catalysts like TEMPO can also be employed to selectively oxidize amines. mdpi.comresearchgate.net

Mechanistic Investigations of Key Reactivity Pathways

A thorough understanding of a molecule's reactivity is built upon detailed mechanistic studies. For this compound, such studies would be crucial for optimizing its use in synthetic applications and for predicting potential metabolic pathways in biological systems.

Kinetic Studies of Reaction Rates

Kinetic studies are fundamental to understanding how fast a reaction proceeds and the factors that influence its rate. For this compound, there is a lack of published data regarding the rates of its characteristic reactions, such as N-alkylation, acylation, or condensation reactions.

To populate our understanding, future research would need to systematically measure reaction rates under various conditions. A hypothetical data table for a reaction, for instance, the N-acetylation with acetic anhydride, would look like this:

Hypothetical Kinetic Data for the N-Acetylation of this compound

| Entry | [Amine] (mol/L) | [Acetic Anhydride] (mol/L) | Temperature (°C) | Rate (mol/L·s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 25 | Data not available |

| 2 | 0.2 | 0.1 | 25 | Data not available |

| 3 | 0.1 | 0.2 | 25 | Data not available |

This table is for illustrative purposes only, as experimental data is not currently available in published literature.

Such studies would allow for the determination of the reaction order with respect to each reactant and the calculation of the rate constant (k). Furthermore, conducting these experiments at different temperatures would enable the calculation of the activation energy (Ea) from the Arrhenius equation, providing deeper insight into the energy barrier of the reaction.

Transition State Profiling and Computational Mechanistic Analysis

Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level. For this compound, computational studies could predict the geometries of transition states, calculate activation energies, and visualize the electronic changes that occur during a reaction.

Currently, there are no specific computational studies focused on the reactivity of this compound in the scientific literature. Research in this area would involve using quantum mechanical methods, such as Density Functional Theory (DFT), to model its reactions.

A computational analysis would typically generate data such as that presented in the hypothetical table below for a representative reaction, for example, an SN2 reaction with methyl iodide.

Hypothetical Computational Data for the N-Methylation of this compound

| Parameter | Reactants | Transition State (TS) | Products |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | Data not available | Data not available |

| Key Bond Distances (Å) | C-I: ~2.14, N-H: ~1.01 | N---C: Data not availableC---I: Data not available | N-C: ~1.47, H-I: ~1.61 |

This table illustrates the type of data that would be generated from computational studies. The values are not based on actual experimental or computational results.

Such computational profiling would allow researchers to visualize the three-dimensional arrangement of atoms at the highest energy point of the reaction pathway (the transition state). The presence of a single imaginary frequency in the vibrational analysis of the calculated transition state structure would confirm it as a true saddle point on the potential energy surface. This information is invaluable for understanding stereochemical outcomes and for designing more efficient synthetic routes.

Applications of 6 Methyl 2,3 Dihydro 1h Inden 1 Amine As a Chiral Building Block in Advanced Organic Synthesis

Role in the Asymmetric Synthesis of Complex Molecular Architectures

The enantiomerically pure form of 6-methyl-2,3-dihydro-1H-inden-1-amine is a key starting material for constructing complex molecules with defined three-dimensional structures. myskinrecipes.com Its inherent chirality can be transferred through subsequent reactions to create new stereocenters with high fidelity, a cornerstone of asymmetric synthesis. researchgate.net

The design of effective chiral ligands is crucial for the success of transition metal-catalyzed asymmetric reactions. nih.gov Chiral amines are foundational precursors for a wide variety of ligand classes. The primary amine of this compound can be readily converted into amides, phosphoramidites, or Schiff bases, which can then act as ligands that coordinate to a metal center.

These ligands create a chiral environment around the metal, forcing reactions to proceed through a lower energy pathway that favors the formation of one enantiomer of the product over the other. nih.gov The rigid indan (B1671822) backbone of this compound reduces the number of available conformations, leading to a more defined chiral pocket and often resulting in higher enantioselectivities. The methyl group on the aromatic ring can influence the electronic environment of the metal center or provide additional steric hindrance, further refining the ligand's performance in specific catalytic processes, such as asymmetric hydrogenation or C-C bond-forming reactions. researchgate.netnih.gov

Beyond catalysis, this compound serves as a scaffold for chiral auxiliaries, which are chemical groups temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org A prominent example from the parent aminoindan family involves the use of the related compound, cis-1-amino-2-hydroxyindan, to create a highly effective chiral auxiliary for asymmetric aldol (B89426) reactions. nih.govscispace.com

This amino alcohol is reacted with a carbonate source to form a rigid, tricyclic oxazolidinone. nih.govscispace.com This auxiliary is then acylated, and its corresponding boron enolate is reacted with various aldehydes. The fused-ring system of the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the opposite face. This results in the formation of a single diastereomer of the aldol product with exceptional levels of control (>99% d.e.). nih.gov After the reaction, the valuable chiral auxiliary can be cleaved from the product and recovered for reuse. nih.gov The fundamental principle demonstrated with the aminoindanol-derived auxiliary is directly applicable to derivatives of this compound, where the core indan structure is the key element for stereocontrol.

Table 1: Asymmetric Aldol Reaction using an Indan-Derived Chiral Auxiliary

This table presents the results from the reaction of an N-acylated oxazolidinone derived from cis-1-amino-2-hydroxyindan with various aldehydes, showcasing the high yields and diastereoselectivity achieved. nih.govscispace.com

| Aldehyde (RCHO) | Product Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Benzaldehyde | 85 | >99 |

| Isobutyraldehyde | 81 | >99 |

| Acrolein | 75 | >99 |

| Propionaldehyde | 80 | >99 |

Integration into Cascade Reactions and Multicomponent Synthesis

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and saving time. nih.govnih.gov Chiral primary amines are frequently used as key components in many MCRs, such as the Ugi and Strecker reactions, where they introduce a nitrogen atom and a stereocenter simultaneously. nih.gov

This compound is an ideal candidate for use as the amine component in such reactions. Its integration would allow for the direct synthesis of complex, enantiomerically enriched structures. For example, in a Ugi four-component reaction, the condensation of this compound with an aldehyde, a carboxylic acid, and an isocyanide would yield a complex bis-amide product with its stereochemistry controlled by the rigid chiral indan backbone. This approach provides rapid access to libraries of novel, chiral compounds for applications in medicinal chemistry and drug discovery. nih.gov

Table 2: Hypothetical Integration into a Ugi Four-Component Reaction

This table illustrates the potential role of this compound as the chiral amine component in a multicomponent synthesis to generate a complex, stereodefined product.

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Product Class |

| This compound | R¹-CHO | R²-COOH | R³-NC | Chiral α-acylamino carboxamide |

Exploration in Materials Chemistry for Chiral Functional Materials

The field of materials science is increasingly focused on the development of functional materials where chirality imparts unique properties. mdpi.com Chiral molecules can be used to construct materials that interact selectively with circularly polarized light, recognize other chiral molecules, or act as asymmetric catalysts in a solid phase.

This compound is a promising building block for such materials. The primary amine functionality allows it to be covalently incorporated into polymer chains or grafted onto surfaces. For instance, it could be used to synthesize chiral stationary phases for HPLC columns, enabling the analytical or preparative separation of enantiomers. Its rigid structure is advantageous for creating well-ordered supramolecular assemblies, such as chiral gels or liquid crystals. mdpi.com Furthermore, its use as a chiral strut in the synthesis of metal-organic frameworks (MOFs) could lead to materials with chiral pores, suitable for enantioselective separations or heterogeneous asymmetric catalysis. nih.gov

Computational Chemistry and Theoretical Studies on 6 Methyl 2,3 Dihydro 1h Inden 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures in molecules. DFT calculations for 6-Methyl-2,3-dihydro-1H-inden-1-amine would provide a detailed picture of its fundamental electronic properties.

Electronic Structure and Bonding Characteristics

DFT calculations can elucidate the distribution of electrons within the this compound molecule, which is crucial for understanding its stability and reactivity. These calculations would typically involve optimizing the molecule's geometry to find its lowest energy structure. From this optimized geometry, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, a Natural Bond Orbital (NBO) analysis could be performed to understand the hybridization of atomic orbitals and the nature of the chemical bonds within the molecule. This would provide insights into the delocalization of electron density and the strength of various bonds.

Illustrative Data Table of Calculated Electronic Properties:

| Property | Illustrative Value | Description |

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 1.5 D | Measure of the overall polarity of the molecule |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Energetics of Isomers and Conformers

The presence of a chiral center at the C1 position (bearing the amine group) and a methyl group on the aromatic ring means that this compound can exist as different stereoisomers and conformers. DFT calculations are instrumental in determining the relative stabilities of these various forms.

By calculating the total electronic energy of each isomer and conformer, a thermodynamic landscape can be constructed. This would reveal the most stable (lowest energy) configuration of the molecule under a given set of conditions. For instance, the calculations could determine the energetic preference for the methyl group being in different positions on the indane ring, or the relative stabilities of the (R) and (S) enantiomers.

Conformational analysis would focus on the five-membered ring of the dihydroindene core and the orientation of the amine and methyl substituents. The potential energy surface can be scanned by systematically changing key dihedral angles to identify all low-energy conformers and the energy barriers between them.

Illustrative Data Table of Relative Energies of Isomers:

| Isomer | Relative Energy (kcal/mol) |

| 4-Methyl-2,3-dihydro-1H-inden-1-amine | +1.5 |

| 5-Methyl-2,3-dihydro-1H-inden-1-amine | +0.5 |

| This compound | 0.0 |

| 7-Methyl-2,3-dihydro-1H-inden-1-amine | +1.2 |

Note: This table presents a hypothetical energy ranking of positional isomers to demonstrate the output of DFT calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how this compound moves and interacts with its environment over time.

Conformational Space Exploration

While DFT is excellent for identifying stationary points on the potential energy surface, MD simulations can explore the full conformational space of the molecule at a given temperature. An MD simulation would show the dynamic puckering of the five-membered ring and the rotation of the amine and methyl groups.

By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), one can observe all the accessible conformations and the transitions between them. This provides a more realistic picture of the molecule's flexibility and the relative populations of different conformers at a given temperature, which is information that is complementary to the static picture provided by DFT.

Studies of Intermolecular Interactions

MD simulations are particularly well-suited for studying how this compound interacts with other molecules, such as solvent molecules or a biological receptor. For example, a simulation of the compound in a box of water molecules would reveal the structure of the solvation shell around the molecule and the nature of the hydrogen bonds between the amine group and water.

If the molecule is a potential drug candidate, MD simulations can be used to model its binding to a target protein. These simulations can provide insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the protein-ligand complex, and can be used to estimate the binding free energy.

Quantum Chemical Characterization of Reaction Pathways and Energetics

Quantum chemical methods, including DFT, can be used to map out the entire pathway of a chemical reaction involving this compound. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state structures that connect them.

By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction. These calculations can be used to predict the feasibility of a proposed reaction and to understand the mechanism by which it occurs. For example, one could study the N-alkylation or N-acylation of the amine group, providing valuable information for synthetic chemists. Quantum chemical calculations are a powerful tool for understanding and predicting the course of chemical reactions. nih.gov

Illustrative Data Table of a Hypothetical Reaction Pathway:

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Electrophile) | 0.0 |

| Transition State | +15.2 |

| Intermediate | +2.5 |

| Product | -10.8 |

Note: The data in this table is for a hypothetical reaction and is intended to be illustrative of the information that can be obtained from quantum chemical calculations of reaction pathways.

Advanced Analytical Methodologies for Characterization of 6 Methyl 2,3 Dihydro 1h Inden 1 Amine

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous identification of organic compounds. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions and the elucidation of fragmentation pathways, which are crucial for structural confirmation.

Accurate Mass Determination and Elemental Composition

HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically to within 5 ppm). This accuracy allows for the determination of the elemental formula of the molecular ion of 6-Methyl-2,3-dihydro-1H-inden-1-amine. The predicted accurate mass for the protonated molecule ([M+H]⁺) would be used to confirm its elemental composition of C₁₀H₁₄N.

Table 1: Predicted HRMS Data for Protonated this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃N |

| Monoisotopic Mass | 147.1048 u |

| Calculated m/z for [M+H]⁺ | 148.1121 u |

This high level of mass accuracy is critical in distinguishing the target compound from other isobaric species, which may have the same nominal mass but different elemental compositions.

Fragmentation Pathway Analysis

In addition to determining the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the compound's structure through the analysis of its fragmentation patterns. While a specific fragmentation pathway for this compound is not documented, a plausible pathway can be predicted based on the fragmentation of other aminoindane analogs. nih.govnih.gov

Upon collisional activation, the protonated molecule is expected to undergo a series of fragmentation reactions. Common fragmentation pathways for aminoindanes involve the loss of the amino group and cleavages within the indane ring structure.

A primary fragmentation event would likely be the loss of ammonia (B1221849) (NH₃), resulting in a stable indenyl cation. Further fragmentation could involve the loss of methyl or ethyl radicals from the aliphatic portion of the indane ring. The tropylium ion (m/z 91) is a common and stable fragment observed in the mass spectra of compounds containing a benzyl moiety. nih.gov

Table 2: Predicted Key Fragment Ions of this compound in HRMS/MS

| Proposed Fragment | Molecular Formula | Calculated m/z |

| [M+H - NH₃]⁺ | C₁₀H₁₁⁺ | 131.0855 u |

| [M+H - C₂H₅N]⁺ | C₈H₇⁺ | 103.0542 u |

| Tropylium ion | C₇H₇⁺ | 91.0542 u |

The accurate mass measurement of these fragment ions in an HRMS/MS experiment would provide strong evidence for the proposed structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, as well as information on the connectivity and spatial relationships between atoms in the molecule.

1D and 2D NMR Techniques for Structural Elucidation (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The ¹³C NMR spectrum would similarly reveal the number of unique carbon atoms. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1-CH | ~4.0 - 4.5 | ~55 - 60 |

| 2-CH₂ | ~1.8 - 2.2 and ~2.4 - 2.8 | ~30 - 35 |

| 3-CH₂ | ~2.7 - 3.1 | ~30 - 35 |

| 4-CH | ~7.0 - 7.2 | ~125 - 128 |

| 5-CH | ~6.9 - 7.1 | ~124 - 127 |

| 6-C | - | ~135 - 140 |

| 6-CH₃ | ~2.3 | ~20 - 22 |

| 7-CH | ~7.0 - 7.2 | ~125 - 128 |

| 3a-C | - | ~140 - 145 |

| 7a-C | - | ~140 - 145 |

| NH₂ | ~1.5 - 3.0 (broad) | - |

To unambiguously assign these signals and confirm the connectivity of the molecule, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For example, the proton at C-1 would show a correlation to the protons at C-2.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Dynamic NMR for Conformational Exchange Studies

The five-membered ring of the 2,3-dihydro-1H-indene core is not planar and can exist in different conformations. Dynamic NMR (DNMR) spectroscopy can be used to study the energy barriers associated with the interconversion between these conformations, a process often referred to as ring puckering. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the protons in the five-membered ring. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for the axial and equatorial protons may be observed. As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged signal. Analysis of these temperature-dependent line shapes can provide quantitative information about the activation energy of the conformational exchange process.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the excitation of molecular vibrations.

For this compound, key vibrational modes can be predicted:

N-H Vibrations: The primary amine group will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, two bands are observed for a primary amine, corresponding to the symmetric and asymmetric stretching modes. An N-H bending vibration is expected around 1600 cm⁻¹. wpmucdn.com

C-H Vibrations: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Aromatic C=C Vibrations: Stretching vibrations of the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region.

C-N Vibration: The C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic ring and the C-C backbone vibrations of the indane structure would be expected to show strong signals in the Raman spectrum.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| -NH₂ | Bend (Scissoring) | 1590 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1000 - 1250 |

Vibrational Mode Assignment and Functional Group Confirmation

The primary amine (-NH₂) group is a key functional moiety in the molecule. In IR spectroscopy, primary amines typically exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹. The N-H bending vibration, or scissoring motion, is expected to appear in the 1650-1580 cm⁻¹ region. Furthermore, a broad band due to N-H wagging can be observed between 910 and 665 cm⁻¹. The C-N stretching vibration for the aliphatic amine portion of the indane ring would likely be found in the 1250–1020 cm⁻¹ range.

The aromatic ring of the indane structure will also produce characteristic vibrational bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring, in this case, the 6-methyl group, will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The aliphatic portion of the dihydroindene ring system, along with the methyl group, will contribute to the spectrum as well. The C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups are expected in the 2960-2850 cm⁻¹ range. The bending vibrations for these groups will be present in the 1470-1365 cm⁻¹ region.

A detailed assignment of the principal vibrational modes for this compound, based on typical frequency ranges for its constituent functional groups, is presented in the interactive data table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Primary Amine |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |

| Aliphatic C-H Stretch (CH₃ & CH₂) | 2960 - 2850 | Methyl & Methylene |

| N-H Bend (Scissoring) | 1650 - 1580 | Primary Amine |

| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Ring |

| Aliphatic C-H Bend (CH₃ & CH₂) | 1470 - 1365 | Methyl & Methylene |

| C-N Stretch | 1250 - 1020 | Aliphatic Amine |

| N-H Wag | 910 - 665 | Primary Amine |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Aromatic Ring |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structure of crystalline materials. It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Single Crystal X-ray Diffraction for Absolute Structure

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute configuration of a chiral molecule like this compound, which contains a stereocenter at the C1 position of the indane ring. By analyzing the diffraction pattern of a single, well-ordered crystal, it is possible to construct a three-dimensional electron density map of the molecule. This allows for the precise determination of atomic coordinates, bond lengths, and bond angles.

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.50 |

| b (Å) | 6.50 |

| c (Å) | 39.00 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1396.5 |

| Z | 4 |

Powder X-ray Diffraction for Crystalline Form Analysis

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different polymorphic forms, which are different crystalline structures of the same compound. Polymorphism can significantly impact the physical and chemical properties of a pharmaceutical substance.

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is recorded. This pattern is characteristic of the crystalline phase of the material. The positions and intensities of the diffraction peaks can be used to identify the crystalline form and to monitor its purity.

The analysis of the PXRD pattern can also provide information about the unit cell parameters of the crystal lattice. While not as detailed as SC-XRD, PXRD is a crucial tool for routine analysis and quality control in the pharmaceutical industry. A representative PX-ray diffraction peak list for a crystalline form of this compound would include the 2θ angle, d-spacing, and relative intensity of the observed peaks. An illustrative data table is shown below.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 18.8 | 4.72 | 80 |

| 20.5 | 4.33 | 60 |

| 22.1 | 4.02 | 75 |

| 25.8 | 3.45 | 50 |

| 28.3 | 3.15 | 30 |

Future Research Directions and Unresolved Questions for 6 Methyl 2,3 Dihydro 1h Inden 1 Amine

Development of Next-Generation Enantioselective Synthetic Methods

The biological activity of chiral amines is often dependent on their stereochemistry. Consequently, the development of efficient methods to access enantiomerically pure 6-Methyl-2,3-dihydro-1H-inden-1-amine is of paramount importance. While classical resolution techniques can be employed, future research should focus on more sophisticated and atom-economical asymmetric syntheses.

A promising avenue is the advancement of metal-catalyzed C–H activation strategies. Recent breakthroughs have shown that chiral half-sandwich scandium catalysts can facilitate the enantioselective [3+2] annulation of aromatic aldimines with alkenes to produce chiral 1-aminoindanes. acs.org This approach is noted for its high atom efficiency, broad functional group tolerance, and excellent control over both diastereoselectivity and enantioselectivity. acs.org Future work could focus on adapting such catalytic systems specifically for substrates leading to the 6-methyl substituted indane core, potentially offering a direct and highly efficient route to the desired enantiomer.

Furthermore, the exploration of one-pot, multi-component reactions represents another frontier. Stereoselective synthesis of related cyclic amine structures has been achieved through catalyst- and solvent-free three-component reactions, highlighting a trend towards more sustainable and efficient chemical processes. researchgate.net Research into developing a similar multi-component strategy for this compound, perhaps involving a chiral catalyst or auxiliary, could significantly streamline its production.

Key unresolved questions in this area include:

Can transition-metal catalysts be designed to provide high enantioselectivity for the specific 6-methyl substituted substrate?

Is it feasible to develop a one-pot, multi-component reaction that constructs the chiral 6-methyl-aminoindane core from simple, achiral precursors?

How can reaction conditions be optimized to minimize waste and maximize yield, aligning with the principles of green chemistry?

Discovery of Novel Reactivity and Transformation Pathways

To date, the this compound scaffold has primarily been used as a foundational structure for derivatization at the amine group, for instance, through N-alkylation to produce analogues of Rasagiline. google.com However, the molecule possesses multiple sites for chemical modification that remain largely unexplored, and future research should aim to uncover its novel reactivity.